2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A progression of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been combined by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .Molecular Structure Analysis
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Novel Ring Synthesis and Chemical Transformations
Truce–Smiles Type Rearrangement : The compound is involved in novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis, exhibiting a Truce–Smiles type of transformation. This showcases its utility in the synthesis of complex heterocyclic compounds (Kimbaris et al., 2004).
Synthesis of Heteroaryl Sulfanyl Compounds : This chemical entity is used in the synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles, contributing to the field of organosulfur chemistry (Manikannan et al., 2012).
Crystallographic Studies
- Crystal Structure Analysis : The compound's involvement in crystal packing studies of di-phenyl-tetrazole derivatives provides insights into molecular configurations and interactions (Luo et al., 2005).
Synthesis of Novel Compounds
Novel Heterocyclic Compounds : It plays a role in synthesizing novel compounds like 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, which are essential in heterocyclic chemistry (Li et al., 2012).
Polysubstituted Pyrroles Synthesis : It's used in metal-free methods for synthesizing polysubstituted pyrrole derivatives, showing its versatility in pyrrole chemistry (Kumar et al., 2017).
Structural and Computational Studies
- Computational and Photophysical Study : The compound contributes to computational studies and synthesis of novel coumarin-based organic dyes, emphasizing its role in the development of photonic and electronic devices (Kumbar et al., 2018).
Safety and Hazards
Future Directions
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Future research could focus on developing safer and more efficient synthesis methods, as well as exploring the potential applications of these compounds in various fields.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(11-7-4-8-14-11)9-20-13-15-16-17-18(13)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVUJGXABFCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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